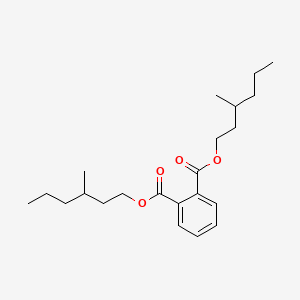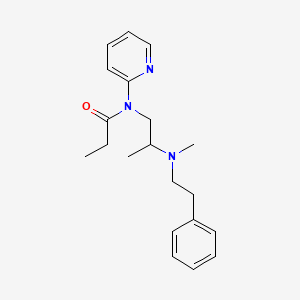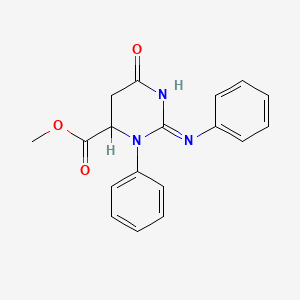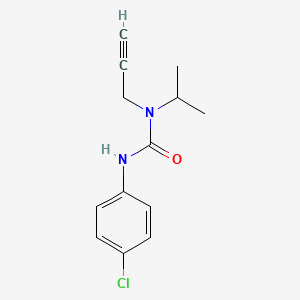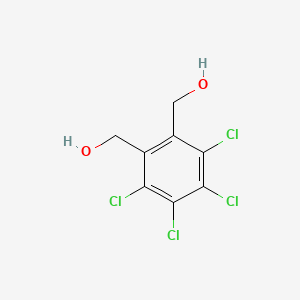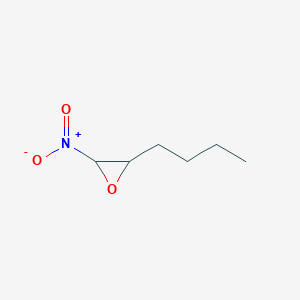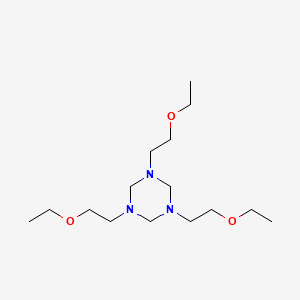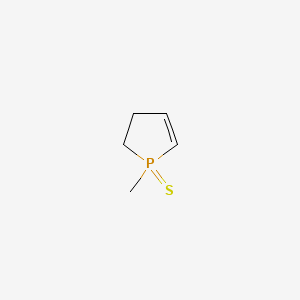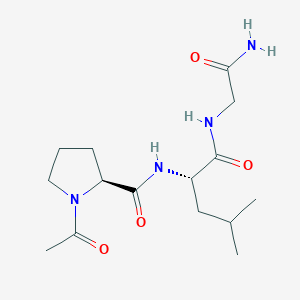![molecular formula C2H7N5O B14637381 1-amino-3-[(E)-hydrazinylidenemethyl]urea](/img/structure/B14637381.png)
1-amino-3-[(E)-hydrazinylidenemethyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-3-[(E)-hydrazinylidenemethyl]urea is a unique organic compound characterized by its distinctive structure, which includes an amino group, a hydrazinylidene group, and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-3-[(E)-hydrazinylidenemethyl]urea can be synthesized through several methods. One common approach involves the reaction of hydrazine with an appropriate isocyanate under controlled conditions. The reaction typically requires a solvent such as methanol or ethanol and is conducted at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-3-[(E)-hydrazinylidenemethyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Electrophiles such as alkyl halides, acidic or basic catalysts.
Major Products Formed:
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with modified hydrogenation states.
Substitution: Substituted derivatives with new functional groups attached to the amino or hydrazinylidene moieties.
Scientific Research Applications
1-Amino-3-[(E)-hydrazinylidenemethyl]urea has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-amino-3-[(E)-hydrazinylidenemethyl]urea involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and electrostatic interactions with enzymes and receptors, leading to inhibition or modulation of their activity. This interaction can result in various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
1-Amino-3-[(E)-hydrazinylidenemethyl]thiourea: Similar structure but with a sulfur atom replacing the oxygen in the urea moiety.
1-Amino-3-[(E)-hydrazinylidenemethyl]carbamate: Similar structure but with a carbamate group instead of the urea moiety.
1-Amino-3-[(E)-hydrazinylidenemethyl]guanidine: Similar structure but with a guanidine group instead of the urea moiety
Uniqueness: 1-Amino-3-[(E)-hydrazinylidenemethyl]urea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C2H7N5O |
|---|---|
Molecular Weight |
117.11 g/mol |
IUPAC Name |
1-amino-3-[(E)-hydrazinylidenemethyl]urea |
InChI |
InChI=1S/C2H7N5O/c3-6-1-5-2(8)7-4/h1H,3-4H2,(H2,5,6,7,8) |
InChI Key |
SZFYZTOCTRYFJR-UHFFFAOYSA-N |
Isomeric SMILES |
C(=N/N)\NC(=O)NN |
Canonical SMILES |
C(=NN)NC(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[amino-(3,5-dimethylpyrazol-1-yl)methylidene]-4-nitrobenzamide](/img/structure/B14637300.png)
